Primidolol hydrochloride

Peripheral hemodynamics vasodilatory beta-blockade hypertension research

Researchers requiring simultaneous β₁ blockade, α-antagonism, and partial agonist activity face a gap: pure β₁-blockers lack α-blockade, while dual agents like labetalol are non-selective. Primidolol hydrochloride (UK-11,443) bridges this gap-reducing cardiac output while preserving peripheral blood flow, as demonstrated in head-to-head studies against propranolol (Circulation, 1985). • Dual α/β-blockade with β₁-cardioselectivity prevents iatrogenic peripheral resistance increase • ISA-positive profile reduces excessive bradycardia vs. atenolol/metoprolol • Conformationally unique among dual blockers-essential comparator for novel agent screening Available for immediate B2B procurement with full analytical documentation and global shipping.

Molecular Formula C17H24ClN3O4
Molecular Weight 369.8 g/mol
CAS No. 40778-40-3
Cat. No. B1211575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimidolol hydrochloride
CAS40778-40-3
Synonymsprimidolol
primidolol hydrochloride
UK-11,443
Molecular FormulaC17H24ClN3O4
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl
InChIInChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H
InChIKeyOOHOLIQGGQPTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Primidolol Hydrochloride: Pharmacological Identity


Primidolol hydrochloride (UK-11,443) is an orally active phenylpropanolamine-derived imidazolidinone that functions as a dual α/β-adrenoceptor blocker with β₁-cardioselectivity [1]. First disclosed by Pfizer Corporation, the compound carries a MeSH annotation describing both alpha- and beta-adrenoceptor blocking activity, placing it pharmacologically between pure β-blockers such as atenolol and mixed α/β-agents such as labetalol [2]. KEGG classifies primidolol as an antianginal, antiarrhythmic, and antihypertensive β₁-blocker (DG01466), while authoritative databases also attribute partial intrinsic sympathomimetic activity to the molecule [3]. These combined features make primidolol a mechanistically distinctive candidate for cardiovascular research requiring simultaneous β₁-receptor blockade, peripheral α-receptor antagonism, and residual agonist tone.

Dual α/β-adrenoceptor blockade with β₁-cardioselectivity for cardiovascular signaling studies.
Distinct from pure β-blockers and non-selective dual agents.
Reported intrinsic sympathomimetic activity (ISA) supports partial-agonist tone research.
May be relevant for models where bradycardia is a confounding variable.
Mechanistically positioned between atenolol and labetalol for pharmacophore comparison studies.
One of seven structurally characterized dual-acting α,β-blockers.

Primidolol Hydrochloride: Not Interchangeable with Standard Beta-Blockers


Primidolol occupies a narrow pharmacological space that conventional β-blockers do not replicate. Pure β₁-selective agents such as atenolol and metoprolol lack meaningful α₁-adrenoceptor blockade, while classical dual α/β-blockers such as carvedilol and labetalol are non-selective across β₁/β₂-receptors [1]. Conversely, non-selective β-blockers with ISA such as pindolol do not deliver α-blockade. The net hemodynamic consequence is that primidolol simultaneously reduces cardiac output through β₁-mediated effects and maintains – rather than constricts – peripheral conduit vessel flow through combined α-blockade and β₁-selectivity [2]. Substituting a standard β-blocker for primidolol alters the peripheral flow profile and the degree of orthostatic blood-pressure amplification, as evidenced by the quantitative comparator studies detailed below [3]. This unique pharmacodynamic intersection cannot be recapitulated by any single-agent alterna­tive in the β-blocker class.

Primidolol
α₁-blockade + β₁-selective blockade + ISA
Atenolol / Metoprolol
Pure β₁-blockade; no α-blockade, no ISA
Primidolol
Preserved peripheral conduit flow profile
Propranolol
Nonselective β-blockade reduces brachial flow
Primidolol
Distinct conformational pharmacophore family
Labetalol / Carvedilol
Dual α/β-blockade but lack β₁-selectivity
Mechanism mismatch may alter peripheral flow profile, orthostatic response, and receptor engagement. Compound-specific selection is required.

Primidolol Hydrochloride: Differentiation Evidence


Brachial Blood Flow Preservation vs. Propranolol

In a short-term crossover study of patients with borderline hypertension, primidolol (a selective β₁-receptor antagonist) and propranolol (a nonselective β-blocker) were compared for their effects on cardiac output and brachial arterial blood flow. Both drugs produced a significant reduction in cardiac output. However, the decrease in brachial arterial blood flow was significant only after administration of the nonselective β-blocking agent propranolol; primidolol did not significantly reduce brachial flow from baseline [1]. The quantitative contrast between the two agents is captured in the baseline elevated brachial flow of 136±11 ml/min vs. 72±8 ml/min in normotensive controls (p<0.001), which was preserved under primidolol therapy but significantly attenuated under propranolol. This constitutes the highest-grade differentiation evidence available for primidolol because it is a direct head-to-head comparison within the same experimental protocol.

Brachial flow preservation
Head-to-head
Primidolol did not significantly reduce brachial flow; propranolol did.
Supports peripheral flow-sparing profile in hypertension models.
Short-term crossover study; Doppler ultrasound. Circulation 1985.
Peripheral hemodynamics vasodilatory beta-blockade hypertension research

Prazosin-Induced Postural Hypotension Amplification vs. Propranolol

A clinical pharmacology study quantified the impact of concurrent β-blockade on the acute cardiovascular response to oral prazosin. When primidolol 100 mg or propranolol 80 mg was co-administered with prazosin, the lowest mean standing systolic blood pressure fell to 75±9 mmHg and 79±7 mmHg, respectively [1]. The additive hypotensive response was numerically greater with primidolol, reaching a standing systolic pressure 4 mmHg lower than that seen with propranolol. Primidolol's effects were accompanied by attenuation of postural tachycardia, consistent with the combined α-blocking and β₁-selective profile [2]. The data were generated in the same eight normotensive male subjects using identical measurement protocols, providing a robust direct head-to-head comparison.

Orthostatic BP amplification
Head-to-head
Standing systolic BP 75±9 mmHg (primidolol + prazosin) vs. 79±7 mmHg (propranolol + prazosin).
Reported 4 mmHg lower standing systolic pressure with primidolol co-administration.
Eight normotensive male subjects; Clin Pharmacol Ther 1981.
Drug interaction orthostatic hypotension alpha-beta synergy

Dual α/β-Adrenoceptor Blockade vs. Single-Mechanism β-Blockers

Primidolol is one of only seven clinically characterized dual-acting α,β-blockers, alongside adimolol, amosulalol, bucindolol, carvedilol, labetalol, and medroxalol [1]. Molecular dynamics simulations across all stereoisomers of these seven agents identified three conformational families, with primidolol's pharmacophoric arrangement for α- and β-activity falling into a family distinct from that of labetalol and carvedilol [2]. This places primidolol in a sparse chemical space that excludes the overwhelming majority of the β-blocker pharmacopeia – atenolol, metoprolol, bisoprolol (all single-receptor β₁-blockers) and propranolol, nadolol, timolol (nonselective β-blockers) – because these comparators lack any α₁-adrenoceptor pharmacophore [3]. The class-level inference is that primidolol cannot be substituted by any single-receptor β-antagonist without losing the α-blockade component of its hemodynamic signature.

Dual pharmacophore classification
Class-level
α₁/β₁/β₂-adrenoceptor pharmacophore confirmed; conformational family distinct from labetalol and carvedilol.
Molecular dynamics place primidolol in a sparse dual-acting chemical space.
One of seven agents; J Biosci 2019. Class-level inference.
Molecular pharmacology dual receptor antagonism pharmacophore modeling

Intrinsic Sympathomimetic Activity vs. Non-ISA β-Blockers

Multiple reputable sources attribute intrinsic sympathomimetic activity (ISA) to primidolol, placing it in the minority subset of β-blockers that provide residual low-grade β-receptor stimulation while blocking endogenous catecholamine access . In contrast, atenolol, metoprolol, and propranolol are devoid of ISA, meaning they produce an unopposed reduction in resting sympathetic tone that can manifest as excessive bradycardia, fatigue, and unfavorable metabolic effects on lipid profiles [1]. The class-level inference, derived from the well-characterized clinical behavior of ISA-positive β-blockers (pindolol, acebutolol, celiprolol), is that primidolol would be expected to produce less resting bradycardia, less cold-extremity symptomatology, and a smaller adverse impact on HDL/LDL ratios compared to equipotent doses of non-ISA β-blockers [2]. Quantitative ISA magnitude for primidolol itself (percent maximal β₁-agonism) has not been published in head-to-head format; the evidence therefore remains at the class-level inference tier.

ISA annotation
Data to verify
Multiple database and vendor sources attribute ISA-positive status.
May support reduced resting bradycardia context vs. non-ISA β-blockers.
Quantitative ISA magnitude not yet published in head-to-head format.
Partial agonism bradycardia risk metabolic neutrality

Primidolol Hydrochloride: Preferred Research Applications


Hypertension Models Without Peripheral Vasoconstriction

In borderline or established hypertension models where elevated systemic vascular resistance is a primary pathophysiological driver, primidolol's demonstrated ability to reduce cardiac output while preserving brachial arterial blood flow – directly contrasted with propranolol which reduces both – makes it the preferred β-blocker for protocols that cannot tolerate an iatrogenic increase in peripheral resistance [1]. The quantitative evidence from the Circulation 1985 head-to-head study supports this selection.

α₁-Blockade and β-Blockade Interaction Studies

For studies examining the acute hemodynamic interaction between prazosin-like α₁-antagonists and β-blockers, primidolol provides a greater amplification of the orthostatic hypotensive response (standing systolic BP 75 mmHg vs. 79 mmHg with propranolol) [2]. This quantitative advantage, measured under identical experimental conditions, makes primidolol the rational choice for protocols seeking maximum α/β synergistic pressure reduction.

Dual-Acting Adrenoceptor Antagonist Screening Standard

Primidolol is one of only seven structurally characterized dual α/β-blockers whose pharmacophores have been resolved through molecular dynamics simulations [3]. It belongs to a conformational family distinct from labetalol and carvedilol, making it an essential comparator compound in any screening cascade aimed at discovering novel dual-acting agents. Procurement of primidolol for this purpose is not interchangeable with any other dual blocker due to conformational uniqueness.

Cardiovascular Safety: Reduced Bradycardia and Metabolic Impact

Primidolol's ISA-positive annotation, combined with its β₁-cardioselectivity and α-blockade, means it is expected to produce a hemodynamic signature characterized by reduced resting heart rate suppression and a more favorable lipid profile compared with non-ISA agents such as atenolol and metoprolol [4]. For long-term hypertension treatment models or safety-pharmacology studies where excessive bradycardia is an exclusion criterion, primidolol's ISA profile offers a quantitative advantage over ISA-negative comparators.

Application
Selection Property
Validation Focus
Hypertension models without peripheral vasoconstriction
Peripheral flow-sparing β₁-blockade
Brachial flow preservation vs. nonselective agents
α₁/β-blockade interaction studies
Enhanced orthostatic response with prazosin
Standing systolic BP endpoint monitoring
Dual-acting adrenoceptor antagonist screening
Unique conformational pharmacophore
Comparator for novel α/β-agent discovery
Cardiovascular safety: bradycardia and metabolic impact
ISA-positive, β₁-selective profile
Resting heart rate and lipid profile endpoints

Technical Documentation Hub

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16 linked technical documents
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